2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No.: 1021257-89-5
Cat. No.: VC8434491
Molecular Formula: C22H19ClN4O3S
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021257-89-5 |
|---|---|
| Molecular Formula | C22H19ClN4O3S |
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H19ClN4O3S/c1-29-17-9-16(10-18(11-17)30-2)25-21(28)13-31-22-20-12-19(26-27(20)8-7-24-22)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | IXBWPZXQWFCMKE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)OC |
Introduction
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazine core, a sulfanyl linkage, and an acetamide moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with various biological targets.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
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Step 1: Formation of the pyrazolo[1,5-a]pyrazine core through condensation reactions.
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Step 2: Introduction of the sulfanyl group via nucleophilic substitution.
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Step 3: Attachment of the acetamide moiety through amide formation.
Optimization techniques such as solvent selection and temperature control are essential for improving yield and purity.
Potential Applications
Given its structural complexity, 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide could have potential applications in pharmaceuticals, particularly in developing therapeutic agents. The presence of a chlorophenyl group and a sulfanyl linkage suggests possible interactions with biological targets, which could be explored for anti-inflammatory, antimicrobial, or other therapeutic activities.
Research Findings
While specific research findings on this compound are not available, compounds with similar structures have shown promise in various biological activities. For instance, pyrazolo[1,5-a]pyrazine derivatives have been explored for their potential in medicinal chemistry due to their ability to interact with diverse biological targets.
Data Tables
Due to the lack of specific data on 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide, we can only provide a general outline of what such data might look like for similar compounds:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | Not Available | g/mol |
| Melting Point | Not Available | °C |
| Boiling Point | Not Available | °C |
| Solubility | Not Available | - |
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